2-Hydroxy-3-Bromopyridine is an organic compound with the molecular formula and a molecular weight of approximately 174. This compound features a pyridine ring substituted with a hydroxyl group and a bromine atom, making it a derivative of pyridine. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
These reactions are essential for synthesizing more complex molecules in organic chemistry.
Research indicates that 2-Hydroxy-3-Bromopyridine exhibits biological activity, particularly in the realm of medicinal chemistry. Studies have shown that derivatives of this compound may act as inhibitors for specific biological targets, including enzymes involved in disease pathways. For instance, it has been investigated for its potential as a bromodomain inhibitor, which plays a role in regulating gene expression and has implications in cancer therapy .
Several methods exist for synthesizing 2-Hydroxy-3-Bromopyridine:
2-Hydroxy-3-Bromopyridine has several notable applications:
Studies on 2-Hydroxy-3-Bromopyridine have revealed significant interactions with biological macromolecules. For instance:
Several compounds share structural similarities with 2-Hydroxy-3-Bromopyridine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hydroxypyridine | Lacks bromine; used as a precursor for various derivatives. | |
| 3-Bromo-2-hydroxypyridine | Similar structure; different position of hydroxyl group. | |
| 2-Hydroxy-5-bromopyridine | Hydroxyl group at position 2; different reactivity profile. | |
| 3-Nitro-2-hydroxypyridine | Contains a nitro group; used in different biological applications. |
The uniqueness of 2-Hydroxy-3-Bromopyridine lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to engage in both electrophilic and nucleophilic reactions makes it particularly versatile in synthetic chemistry.
2-Hydroxy-3-bromopyridine, systematically named according to International Union of Pure and Applied Chemistry conventions, possesses the molecular formula C₅H₄BrNO and is registered under Chemical Abstracts Service number 13466-43-8. The compound exists under several synonymous designations including 3-bromo-2-hydroxypyridine, 3-bromo-2-pyridinol, 3-bromo-2(1H)-pyridinone, and 3-bromo-2-pyridone, reflecting the tautomeric equilibrium between the hydroxyl and keto forms. The European Community number 626-942-8 and the DSSTox Substance identifier DTXSID30355959 provide additional regulatory identification codes for this compound.
The molecular weight of 2-hydroxy-3-bromopyridine is precisely 174.00 grams per mole, making it a relatively compact heterocyclic molecule with significant functional group density. The compound's InChI key, YDUGVOUXNSWQSW-UHFFFAOYSA-N, serves as a unique digital identifier that facilitates database searches and chemical informatics applications. The simplified molecular-input line-entry system representation, written as BrC1=CC=CNC1=O, clearly depicts the structural arrangement of atoms within the molecule.
The compound appears in various chemical databases under multiple registry numbers and identifiers, reflecting its importance in chemical literature and commercial applications. The Beilstein registry number 109846 and the MDL number MFCD03411569 provide additional cross-referencing capabilities for researchers accessing different chemical information systems.